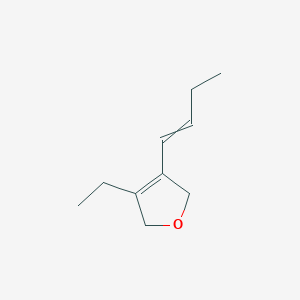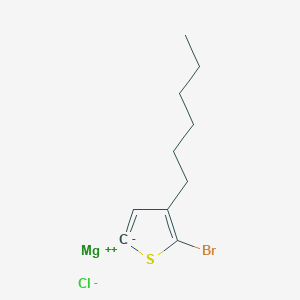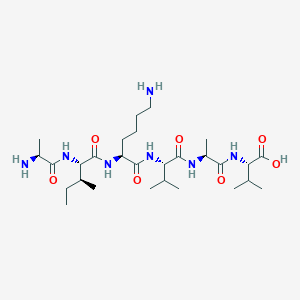![molecular formula C13H16N2OS B12540921 Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- CAS No. 676272-69-8](/img/structure/B12540921.png)
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- is a compound that features an indole moiety, which is a common structure in many biologically active molecules. The indole structure is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of a dehydrating agent like DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to serotonin receptors, influencing neurotransmitter release, and modulating inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct chemical properties.
Uniqueness
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other indole derivatives and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
676272-69-8 |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-2-sulfanylpropanamide |
InChI |
InChI=1S/C13H16N2OS/c1-9(17)13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,15,17H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
GTVPFKWRFVVXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


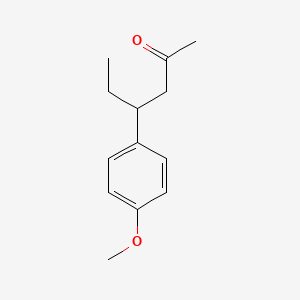
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
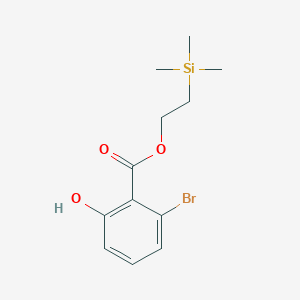
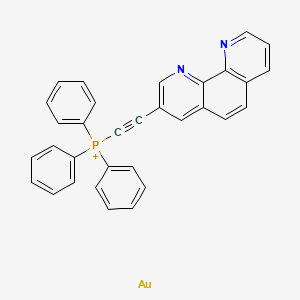
![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

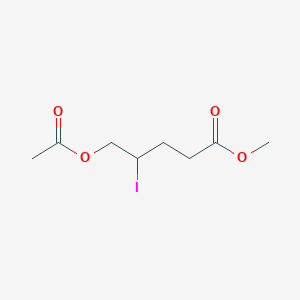
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
